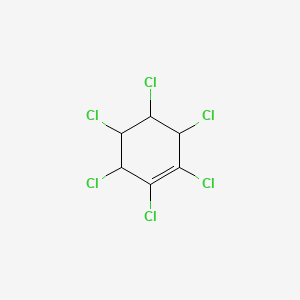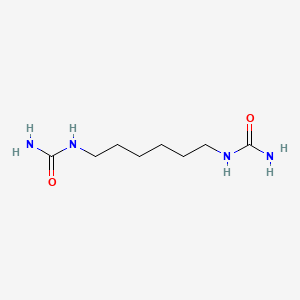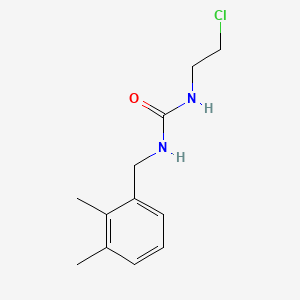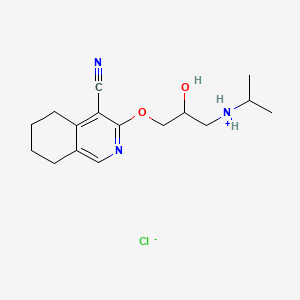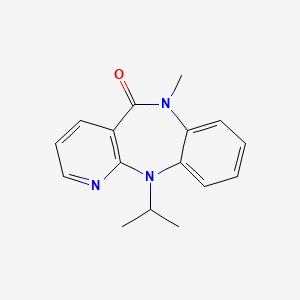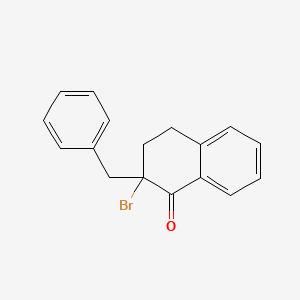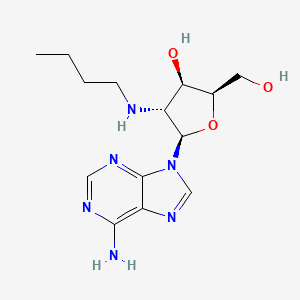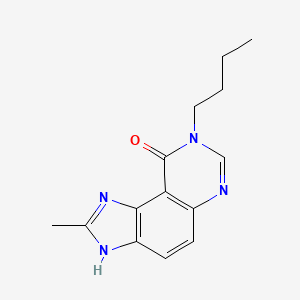
2-Tert-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one is a complex organic compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a tert-butyl group, a hydroxy group, and a phenyl group, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one typically involves the reaction of lithiated N-phenylnaphthalene-1-carboxamide with dimethylformamide (DMF) at 0°C, followed by quenching with methanol . This method ensures the formation of the desired isoindolone structure with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a more saturated isoindolone derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a more saturated isoindolone.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Tert-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological targets, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Tert-butyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one is unique due to its isoindolone core structure, which is not commonly found in other similar compounds. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
3532-74-9 |
|---|---|
Formule moléculaire |
C18H19NO2 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
2-tert-butyl-3-hydroxy-3-phenylisoindol-1-one |
InChI |
InChI=1S/C18H19NO2/c1-17(2,3)19-16(20)14-11-7-8-12-15(14)18(19,21)13-9-5-4-6-10-13/h4-12,21H,1-3H3 |
Clé InChI |
BSMPNDYUYQHZNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



